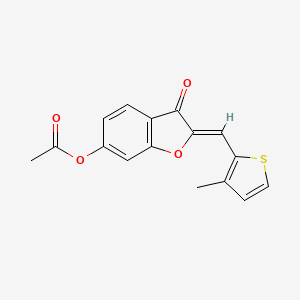

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

Description

“(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate” is a benzofuran derivative characterized by a conjugated system with a (3-methylthiophen-2-yl)methylene group at position 2 and an acetate ester at position 5. Benzofuran scaffolds are widely studied for their pharmacological and agrochemical applications due to their structural versatility and ability to modulate electronic and steric properties.

Properties

IUPAC Name |

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4S/c1-9-5-6-21-15(9)8-14-16(18)12-4-3-11(19-10(2)17)7-13(12)20-14/h3-8H,1-2H3/b14-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIMNLAVXOYBMP-ZSOIEALJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex molecular structure that includes a benzofuran core and a thiophene moiety, which are known to contribute to various bioactive properties. This article explores the biological activity of this compound, synthesizing available research findings and highlighting its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 302.35 g/mol. Its structure includes distinct functional groups that may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₄O₄S |

| Molecular Weight | 302.35 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is thought to arise from its ability to interact with various biological targets. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, leading to diverse pharmacological effects. The compound's mechanism may involve:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : Potential binding to receptors could alter signaling pathways.

- Antioxidant Activity : The presence of thiophene rings may confer antioxidant properties.

Antimicrobial Activity

Research indicates that compounds similar to (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran have exhibited significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound reveal promising results. In vitro studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. For instance, compounds with similar structures have demonstrated cytotoxic effects on breast cancer cell lines, warranting further exploration into their mechanisms.

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented, with evidence suggesting that (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran could exhibit similar effects. This activity may be attributed to the modulation of pro-inflammatory cytokines and pathways.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of benzofuran derivatives against Gram-positive and Gram-negative bacteria. Results indicated that these compounds inhibited bacterial growth effectively at low concentrations.

Compound Minimum Inhibitory Concentration (MIC) (Z)-2-(Methylthiophen) 32 µg/mL Control (Standard Antibiotic) 16 µg/mL -

Anticancer Activity Assessment : Another study focused on the cytotoxic effects of thiophene derivatives on HeLa cells showed a significant reduction in cell viability at concentrations above 10 µM, indicating potential for further development as anticancer agents.

Treatment Cell Viability (%) Control 100 Compound at 10 µM 65 Compound at 50 µM 30

Comparison with Similar Compounds

Electronic and Steric Effects

- 3-Methylthiophene vs. The latter may increase lipophilicity (higher XLogP3) .

- Ester Group Variations : Acetate (target) and methoxyacetate () esters are smaller and more hydrolytically labile than bulky 3,4-dimethoxybenzoate () or benzyloxyacetate () groups. This impacts metabolic stability and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.